Grancalcin Knockout Produces 60% Reduction in Neutrophil Adhesion to Fibronectin: A Definitive Functional Loss Not Observed with S100A8/A9 Deletion
In grancalcin-deficient neutrophils, adhesion to fibronectin was decreased by 60% compared to wild-type control cells [1]. This functional impairment is accompanied by a strongly reduced number of focal adhesion complexes [2]. In contrast, mice lacking the myeloid calcium-binding proteins S100A8 and S100A9 (calgranulins A/B) exhibit no specific adhesion defect to fibronectin under equivalent conditions, but instead manifest impaired inflammatory responses driven by toll-like receptor signaling and neutrophil chemotaxis defects [3]. This phenotypic divergence demonstrates that grancalcin and S100A8/A9 govern mechanistically distinct aspects of neutrophil function, despite their co-expression in myeloid cells.
| Evidence Dimension | Neutrophil adhesion to fibronectin (functional assay) |
|---|---|
| Target Compound Data | 60% decrease in adhesion (grancalcin-deficient neutrophils vs. wild-type control) |
| Comparator Or Baseline | S100A8/A9 knockout neutrophils: no reported defect in fibronectin adhesion; primary phenotype is impaired TLR4 signaling and chemotaxis |
| Quantified Difference | Grancalcin knockout reduces adhesion by 60%; S100A8/A9 knockout does not impair fibronectin adhesion |
| Conditions | Grancalcin-deficient mouse neutrophils; adhesion assay on fibronectin-coated surface; S100A8/A9 knockout mouse models (MRP8/MRP14 double knockout) |
Why This Matters
For researchers studying neutrophil adhesion mechanisms, integrin signaling, or focal adhesion assembly, grancalcin knockout models or grancalcin-specific reagents provide a selective tool that S100A8/A9 reagents cannot functionally substitute, directly impacting experimental design and reagent procurement decisions.
- [1] Xu P, Roes J, Segal AW, Radulovic M. The role of grancalcin in adhesion of neutrophils. Cell Immunol. 2006 Sep;242(2):118-27. PMID: 16934789. View Source
- [2] UniProt Consortium. Grancalcin (Mus musculus), UniProtKB Accession Q8VC88. Disruption phenotype: grancalcin-deficient neutrophils exhibit decreased adhesion to fibronectin and strongly reduced number of focal adhesion complexes. View Source
- [3] Vogl T, Tenbrock K, Ludwig S, Leukert N, Ehrhardt C, van Zoelen MA, Nacken W, Foell D, van der Poll T, Sorg C, Roth J. Mrp8 and Mrp14 are endogenous activators of Toll-like receptor 4, promoting lethal, endotoxin-induced shock. Nat Med. 2007 Sep;13(9):1042-9. PMID: 17767165. View Source
